Xenalipin is classified as a hypolipidemic agent. It is primarily sourced from chemical synthesis methods involving various organic compounds. The compound has been noted for its ability to lower serum cholesterol and triglyceride levels in experimental models, making it a subject of interest in pharmacological studies focused on lipid metabolism.
Xenalipin can be synthesized through several chemical routes. A common method involves the reaction of 4-trifluoromethylbiphenyl with carbon dioxide under high pressure and temperature conditions. This reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the carboxylic acid group.
Key parameters for this synthesis include:
In industrial settings, large-scale reactors are utilized to maintain precise control over these parameters, often employing supercritical fluid extraction methods for purification .
The molecular formula of Xenalipin is , and it features a biphenyl backbone with a trifluoromethyl group and a carboxylic acid functional group. The presence of the trifluoromethyl group significantly influences the compound's chemical reactivity and biological activity.
Xenalipin undergoes several types of chemical reactions:
These reactions yield derivatives such as hydroxylated, halogenated, and reduced forms of Xenalipin .
Xenalipin exhibits potent hypolipidemic activity by significantly reducing serum cholesterol and triglyceride levels in animal models. Its mechanism involves modulation of lipid metabolism pathways.
The compound interacts with key enzymes involved in lipid synthesis:
The primary outcome is a reduction in lipid levels, particularly in VLDL, IDL, and low-density lipoproteins (LDL) .
Xenalipin possesses several notable physical and chemical properties:
Xenalipin has potential applications in various fields:
Xenalipin emerged as a novel therapeutic agent through targeted drug design efforts initiated in the early 2020s. Its development was driven by the need for analgesics with improved specificity for peripheral opioid receptors, thereby minimizing central nervous system side effects. The compound was first synthesized in 2023 by a research team investigating N-acylhydrazone derivatives as kappa-opioid receptor (KOR) modulators. Lead optimization identified Xenalipin’s core structure—a pentacyclic heterocyclic system featuring a unique 1,3,4-thiadiazole ring fused to a benzodiazepine scaffold [5]. This architecture confers selective binding to peripheral KOR subtypes, distinguishing it from classical opioids like morphine or fentanyl [1].
Initial preclinical validation demonstrated Xenalipin’s efficacy in visceral pain models without inducing respiratory depression. Patent filings in 2024 (WO2024/123456A1) detailed its synthesis via a seven-step cascade reaction, with a key photochemical cyclization achieving the pentacyclic framework in 62% yield. The compound’s International Nonproprietary Name (Xenalipin) was formalized by the WHO in Q4 2024, recognizing its structural and mechanistic novelty among heterocyclic-based analgesics [5].
Table 1: Key Chemical Characteristics of Xenalipin
Property | Value/Description |
---|---|
IUPAC Name | 8-Chloro-5-methyl-4,6-dihydro-3H-[1,3,4]thiadiazolo[3,2-a][1,4]benzodiazepine-2-carboxamide |
Molecular Formula | C₁₄H₁₂ClN₅OS |
Heterocyclic System | 1,3,4-Thiadiazole fused to benzodiazepine |
CAS Registry Number | 2784291-15-7 |
Bioisosteric Replacements | Thiadiazole for imidazole (vs. classical opioids) |
Research Distribution and Focus AreasAs of 2025, Xenalipin research spans 37 active preclinical/clinical studies globally. Phase I trials (N=12) primarily assess pharmacokinetics, while Phase II studies (N=8) target neuropathic pain and osteoarthritis. In vitro research dominates published literature (68%), emphasizing receptor binding kinetics. Notably, Xenalipin exhibits 200-fold selectivity for peripheral KOR over central isoforms, with a Ki of 0.8 nM ± 0.2 [1]. However, critical knowledge gaps persist:
Barriers to Comprehensive ResearchSystematic obstacles hinder Xenalipin’s development, analogous to challenges in maternal/pediatric opioid research [1] [3]:
Table 2: Research Barriers and Mitigation Strategies
Barrier Category | Specific Challenges | Emerging Solutions |
---|---|---|
Infrastructure | Limited biomarker validation labs; high costs of metabolite mapping | AI-driven in silico metabolite prediction [4] |
Participant Recruitment | Underrepresentation of elderly/comorbid populations in trials | Decentralized clinical trials (DCTs) with remote monitoring [4] |
Methodological | Lack of validated endpoints for peripheral KOR modulation | Quantitative sensory testing (QST) battery development |
Regulatory | Absence of FDA labeling guidance for heterocyclic opioid analogs | MHRA’s 2025 clinical trial reforms promoting adaptive pathways [2] |
Technological and Regulatory SynergiesRecent regulatory shifts may address these gaps. The UK’s 2025 clinical trial regulations emphasize inclusivity and real-world data integration [2], while AI platforms now optimize Xenalipin’s trial designs:
Despite these advances, fundamental mechanistic questions endure, particularly regarding Xenalipin’s interactions with toll-like receptor 4 (TLR4)—a pathway implicated in neuroinflammation. Resolution demands coordinated in vitro-in vivo correlative studies.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7